molecular formula C22H21Cl2N3O5S2 B4215791 N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No.: B4215791
M. Wt: 542.5 g/mol
InChI Key: LZMDEAVEJDDVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, sulfonyl, and phenylalaninamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,4-dichloroaniline with sulfonyl chloride under controlled conditions.

    Coupling with phenylalanine: The dichlorophenyl intermediate is then coupled with phenylalanine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
  • N~1~-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)-N~2~-phenylserinamide

Uniqueness

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O5S2/c1-15(27(33(2,29)30)18-6-4-3-5-7-18)22(28)25-17-9-11-19(12-10-17)34(31,32)26-21-13-8-16(23)14-20(21)24/h3-15,26H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMDEAVEJDDVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl)N(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.